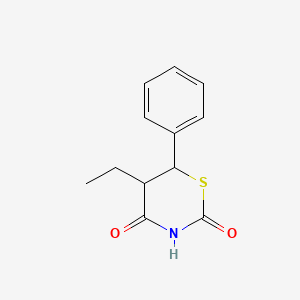
Phenylthiodione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phenylthiodione can be synthesized through several methods. One common synthetic route involves the condensation of an α-methylene carbonyl compound with an α-cyano ester in the presence of sulfur. This reaction typically proceeds under basic conditions and results in the formation of aminothiophene derivatives, which can be further cyclized to produce this compound .
Another method involves the Paal–Knorr reaction, where 1,4-dicarbonyl compounds are condensed with phosphorus pentasulfide (P4S10) as sulfurizing agents . This reaction is known for its efficiency in producing thiophene derivatives, including this compound.
Industrial Production Methods
Industrial production of this compound often employs large-scale versions of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and availability of starting materials. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Phenylthiodione undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can yield thiols and thioethers. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Halogenated, nitrated, and sulfonated derivatives
Wissenschaftliche Forschungsanwendungen
Phenylthiodione has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of phenylthiodione involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to exert its effects by modulating enzyme activity and disrupting cellular processes. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis. Additionally, its anticancer properties could be attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Phenylthiodione can be compared to other thiazine derivatives, such as:
Thiophene: A simpler heterocyclic compound with a five-membered ring containing sulfur.
Phenanthridinone: Another heterocyclic compound with a three-ring structure.
This compound is unique in its combination of a six-membered thiazine ring with a phenyl group, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules. Ongoing research continues to uncover new uses and mechanisms of action for this intriguing compound.
Eigenschaften
CAS-Nummer |
3571-78-6 |
|---|---|
Molekularformel |
C12H13NO2S |
Molekulargewicht |
235.30 g/mol |
IUPAC-Name |
5-ethyl-6-phenyl-1,3-thiazinane-2,4-dione |
InChI |
InChI=1S/C12H13NO2S/c1-2-9-10(8-6-4-3-5-7-8)16-12(15)13-11(9)14/h3-7,9-10H,2H2,1H3,(H,13,14,15) |
InChI-Schlüssel |
BUEHJFXWXOKSPU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1C(SC(=O)NC1=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


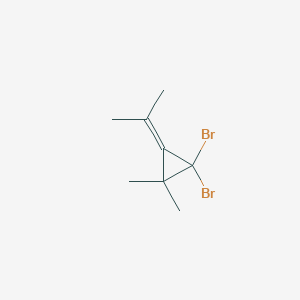
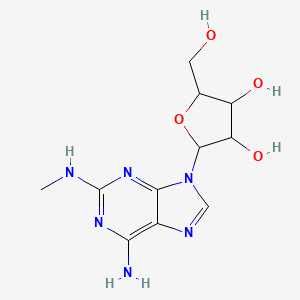
![2-fluoro-N-[[4-(trifluoromethyl)phenyl]carbamoyl]benzamide](/img/structure/B14002665.png)
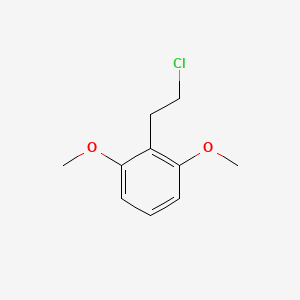
![(Acetylamino)[3-(biphenyl-4-yl)-3-oxopropyl]propanedioic acid](/img/structure/B14002685.png)
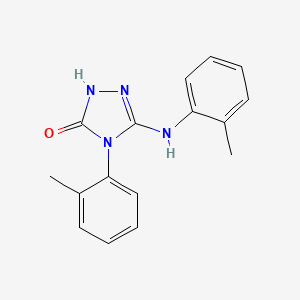

![n-[2-Methyl-4-nitro-5-(propan-2-yl)phenyl]acetamide](/img/structure/B14002698.png)

![1-[2-(Dimethylamino)ethylamino]-8-hydroxy-4-methylthioxanthen-9-one;hydroiodide](/img/structure/B14002715.png)
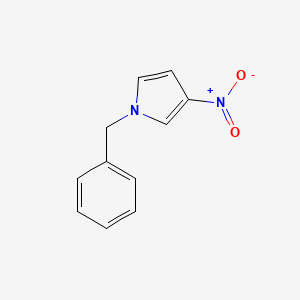
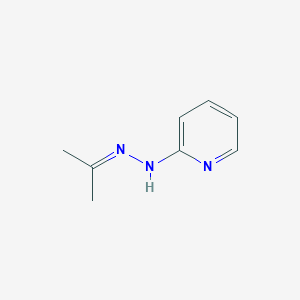
![3-iodo-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14002733.png)
![N-[3-(Diethylamino)propyl]-N-(7-methoxyquinoxalin-5-yl)-4-methylbenzene-1-sulfonamide](/img/structure/B14002735.png)
